molecular formula C9H18N2 B11766549 1-Cyclobutyl-2-methylpiperazine CAS No. 949922-66-1

1-Cyclobutyl-2-methylpiperazine

Cat. No.: B11766549
CAS No.: 949922-66-1
M. Wt: 154.25 g/mol
InChI Key: VEPASEYGWRUBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-2-methylpiperazine is a heterocyclic organic compound that features a piperazine ring substituted with a cyclobutyl group and a methyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-2-methylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-methylpiperazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Cyclobutyl-2-methylpiperazine can be compared with other piperazine derivatives, such as:

  • 1-Cyclohexyl-2-methylpiperazine
  • 1-Cyclopentyl-2-methylpiperazine
  • 1-Cyclopropyl-2-methylpiperazine

These compounds share similar structural features but differ in the size and nature of the cycloalkyl group. The uniqueness of this compound lies in its specific cyclobutyl substitution, which may confer distinct chemical and biological properties .

Properties

CAS No.

949922-66-1

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-cyclobutyl-2-methylpiperazine

InChI

InChI=1S/C9H18N2/c1-8-7-10-5-6-11(8)9-3-2-4-9/h8-10H,2-7H2,1H3

InChI Key

VEPASEYGWRUBSU-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.